Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate
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Overview
Description
Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate is a complex organic compound with a unique structure that includes an indeno-dioxole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification to introduce the methyl ester group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-N-methyl-5H-indeno[5,6-d][1,3]dioxole-6-amine: Shares a similar indeno-dioxole ring system but differs in functional groups.
Indole derivatives: These compounds also contain a fused ring system and are known for their biological activity.
Properties
Molecular Formula |
C13H12O4 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 7-methyl-5H-cyclopenta[f][1,3]benzodioxole-6-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-7-9-5-12-11(16-6-17-12)4-8(9)3-10(7)13(14)15-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
CMNKNIBSVLOMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2=CC3=C(C=C12)OCO3)C(=O)OC |
Origin of Product |
United States |
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